molecular formula C12H9BrO2 B6383145 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% CAS No. 1262003-36-0

3-Bromo-5-(2-hydroxyphenyl)phenol, 95%

Cat. No. B6383145
CAS RN: 1262003-36-0
M. Wt: 265.10 g/mol
InChI Key: URWNPOJXWRWQDY-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-hydroxyphenyl)phenol, 95% (BPHP) is an organic compound that has been used in various scientific research applications. BPHP is an aromatic compound belonging to the phenol family, and it is a brominated derivative of the phenolic compound 2-hydroxyphenol. BPHP is a versatile compound that has been utilized for a wide range of scientific research applications, including organic synthesis and the study of biochemical and physiological effects.

Scientific Research Applications

3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has been used in various scientific research applications, including organic synthesis, the study of biochemical and physiological effects, and the development of pharmaceuticals. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has been used in the synthesis of various compounds, such as flavonoids, isoflavones, and coumarins. It has also been used in the study of the biochemical and physiological effects of various compounds, such as drugs and hormones. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has also been used in the development of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is not completely understood. However, it is believed that 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% acts as a competitive inhibitor of enzymes involved in the metabolism of drugs and hormones. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is also believed to act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has also been shown to reduce the risk of certain types of cancer, such as breast cancer. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has also been shown to have anti-bacterial and anti-fungal effects.

Advantages and Limitations for Lab Experiments

3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is a relatively inexpensive compound and is widely available. It is also a relatively stable compound, which makes it ideal for use in laboratory experiments. Additionally, 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% in laboratory experiments. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is a highly reactive compound, which can make it difficult to use in certain experiments. Additionally, 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-Bromo-5-(2-hydroxyphenyl)phenol, 95%. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% could be used in the development of new drugs and pharmaceuticals. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% could also be used in the development of new compounds for use in organic synthesis. Additionally, 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% could be used in the development of new compounds for use in the study of biochemical and physiological effects. Finally, 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% could be used in the development of new compounds for use in the study of the mechanism of action of various compounds.

Synthesis Methods

3-Bromo-5-(2-hydroxyphenyl)phenol, 95% can be synthesized through several methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide in the presence of a base. This reaction produces a brominated phenol, such as 3-Bromo-5-(2-hydroxyphenyl)phenol, 95%. Other methods of synthesis include the reaction of a phenol with an alkyl iodide, the reaction of a phenol with a brominated alkyl halide, and the reaction of a phenol with a brominated alkene.

properties

IUPAC Name

3-bromo-5-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWNPOJXWRWQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686353
Record name 5'-Bromo[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2-hydroxyphenyl)phenol

CAS RN

1262003-36-0
Record name 5'-Bromo[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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